molecular formula C20H21N3O2 B2446917 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 892710-33-7

4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2446917
CAS No.: 892710-33-7
M. Wt: 335.407
InChI Key: IYBJLLUXPQSMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

The synthesis of 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multiple steps. The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or equivalent reagents . The subsequent steps involve the introduction of the 2-methoxybenzyl and 1-methylpyrrolidin-2-one groups under specific reaction conditions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

These compounds share the benzimidazole core but differ in their substituents, leading to unique properties and applications. The uniqueness of 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one lies in its specific substituents, which confer distinct pharmacological activities and chemical reactivity.

Properties

IUPAC Name

4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-12-15(11-19(22)24)20-21-16-8-4-5-9-17(16)23(20)13-14-7-3-6-10-18(14)25-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBJLLUXPQSMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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